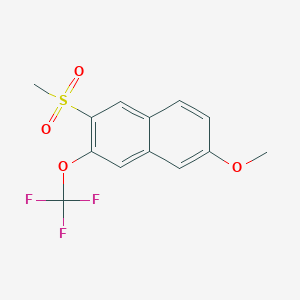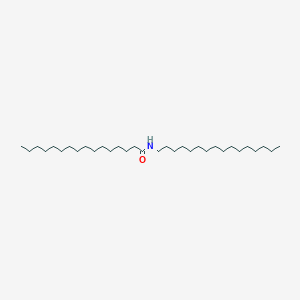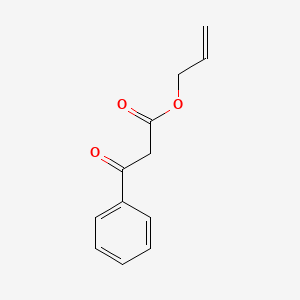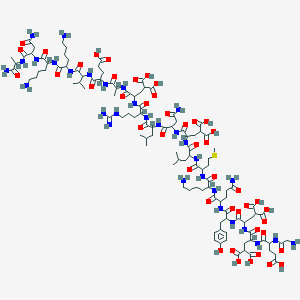
6-Methoxy-2-(methylsulfonyl)-3-(trifluoromethoxy)naphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methoxy-2-(methylsulfonyl)-3-(trifluoromethoxy)naphthalene is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes methoxy, methylsulfonyl, and trifluoromethoxy groups attached to a naphthalene ring. These functional groups contribute to its distinct chemical properties and reactivity.
Preparation Methods
The synthesis of 6-Methoxy-2-(methylsulfonyl)-3-(trifluoromethoxy)naphthalene typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes:
Methoxylation: Introduction of the methoxy group to the naphthalene ring.
Sulfonylation: Addition of the methylsulfonyl group under specific conditions.
Trifluoromethoxylation: Incorporation of the trifluoromethoxy group, which may require specialized reagents and conditions.
Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and choice of solvents, are carefully controlled to achieve the desired outcome.
Chemical Reactions Analysis
6-Methoxy-2-(methylsulfonyl)-3-(trifluoromethoxy)naphthalene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The methoxy and trifluoromethoxy groups can participate in nucleophilic substitution reactions, often resulting in the formation of new derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
6-Methoxy-2-(methylsulfonyl)-3-(trifluoromethoxy)naphthalene has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on enzymes and cellular pathways.
Medicine: Research explores its potential therapeutic applications, such as anti-inflammatory or anticancer properties.
Industry: It is utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-Methoxy-2-(methylsulfonyl)-3-(trifluoromethoxy)naphthalene involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes, leading to changes in cellular pathways. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
6-Methoxy-2-(methylsulfonyl)-3-(trifluoromethoxy)naphthalene can be compared with other similar compounds, such as:
6-Methoxy-2-naphthaldehyde: Used as a diagnostic reagent in tumor studies and organic synthesis.
6-Methoxy-2-(methylsulfonyl)benzothiazole: Known for its distinct chemical properties and applications.
6-Methoxy-2-(1-methylvinyl)naphthalene: Utilized in early discovery research.
Properties
Molecular Formula |
C13H11F3O4S |
|---|---|
Molecular Weight |
320.29 g/mol |
IUPAC Name |
6-methoxy-2-methylsulfonyl-3-(trifluoromethoxy)naphthalene |
InChI |
InChI=1S/C13H11F3O4S/c1-19-10-4-3-8-7-12(21(2,17)18)11(6-9(8)5-10)20-13(14,15)16/h3-7H,1-2H3 |
InChI Key |
GUBANNNFCNBLDG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=CC(=C(C=C2C=C1)S(=O)(=O)C)OC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N,N'-bis[(E)-(2-ethoxyphenyl)methylidene]naphthalene-1,5-diamine](/img/structure/B14804406.png)

![5-amino-2-[bis(9H-fluoren-9-ylmethoxycarbonyl)amino]-2-methylpentanoic acid](/img/structure/B14804422.png)
![2-[2-[3,5-dihydroxy-2-[[(1R,6S,10R,14R,15R,18S)-17-hydroxy-10-(hydroxymethyl)-6,10,14,15,21,21-hexamethyl-23-oxahexacyclo[16.4.2.01,18.02,15.05,14.06,11]tetracos-3-en-9-yl]oxy]-6-methyloxan-4-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B14804428.png)

![N-[(E)-(2,3-dichlorophenyl)methylidene]-2-fluoro-5-nitroaniline](/img/structure/B14804446.png)
![N'-(5-oxo-4,5-dihydro-3H-benzo[b]azepin-2-yl)acetohydrazide](/img/structure/B14804452.png)
![4-{[5-(Methoxycarbamoyl)-2-Methylphenyl]amino}-5-Methyl-N-[(1s)-1-Phenylethyl]pyrrolo[2,1-F][1,2,4]triazine-6-Carboxamide](/img/structure/B14804461.png)



![2-[(2S)-2-[[(2R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B14804482.png)
![(R)-(-)-1-[(S)-2-Diphenylphosphino)ferrocenyl]ethylbis(3,5-dimethylphenyl)phosphine](/img/structure/B14804500.png)
![Tert-butyl 3-{[(3-bromopyridin-2-yl)oxy]methyl}piperidine-1-carboxylate](/img/structure/B14804503.png)
